

Technical Guide: Spectroscopic and Synthetic Overview of N-Substituted Benzimidazoles

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Compound of Interest

Compound Name: 6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole

Cat. No.: B571982

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for spectroscopic data (^1H NMR, ^{13}C NMR, and Mass Spectrometry) for the specific compound **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole** (CAS No. 1245649-58-4) did not yield publicly available experimental data. While several commercial suppliers list this compound, the actual spectral data is not disclosed in accessible literature or databases.

This guide provides a representative technical overview based on the general synthesis and characterization of N-substituted benzimidazoles, a class of compounds to which the requested molecule belongs. The data and protocols presented herein are illustrative and based on common methodologies for analogous structures.

Representative Spectroscopic Data

The following tables summarize typical spectroscopic data for a representative N-substituted benzimidazole. This data is provided as an example to illustrate the expected spectral characteristics.

Table 1: Representative ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
8.10	s	1H	H-2 (imidazole)
7.80 - 7.30	m	4H	Ar-H
4.50	m	1H	N-CH (substituent)
3.90	m	2H	O-CH ₂ (substituent)
2.10	m	2H	CH ₂ (substituent)
1.80	m	2H	CH ₂ (substituent)

Table 2: Representative ¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
152.0	C-2 (imidazole)
143.0	C-7a (bridgehead)
135.0	C-3a (bridgehead)
123.0	Ar-CH
122.0	Ar-CH
120.0	Ar-CH
110.0	Ar-CH
68.0	O-CH ₂ (substituent)
55.0	N-CH (substituent)
30.0	CH ₂ (substituent)

Table 3: Representative Mass Spectrometry Data

m/z	Assignment
[M+H] ⁺	Molecular Ion
[M+Na] ⁺	Sodium Adduct

Experimental Protocols

The synthesis of N-substituted benzimidazoles, such as **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole**, typically involves two key steps: the formation of the benzimidazole core and the subsequent N-alkylation or N-arylation.

General Synthesis of the Benzimidazole Core

The benzimidazole ring is commonly synthesized via the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Materials:

- 4-Bromo-1,2-phenylenediamine
- Formic acid
- Hydrochloric acid (5 M)
- Sodium hydroxide solution (10 M)
- Water

Procedure:

- A mixture of 4-bromo-1,2-phenylenediamine (1 equivalent) and formic acid (10 volumes) is heated at reflux for 2-4 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

- The solution is neutralized by the slow addition of 10 M sodium hydroxide solution until a pH of approximately 7-8 is reached, leading to the precipitation of the product.
- The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromobenzimidazole.

N-Alkylation with a Tetrahydropyran Moiety

The N-H of the benzimidazole can be alkylated using a suitable electrophile, in this case, a derivative of tetrahydropyran.

Materials:

- 6-Bromobenzimidazole
- 4-Tosyloxy-tetrahydro-2H-pyran
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Brine

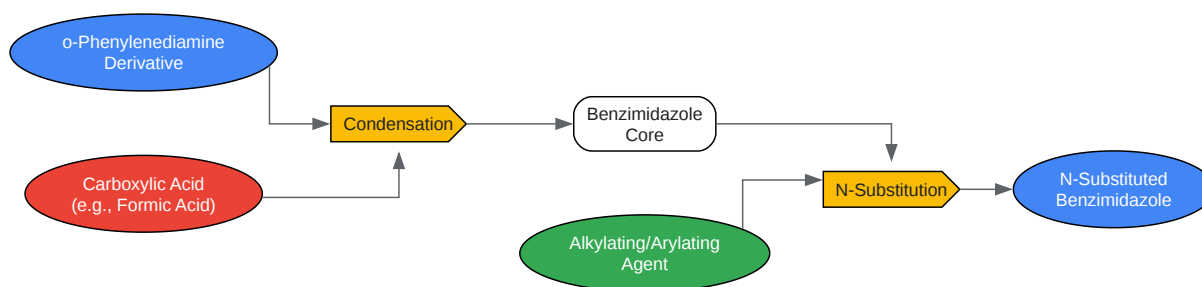
Procedure:

- To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, a solution of 6-bromobenzimidazole (1.0 equivalent) in anhydrous DMF is added dropwise.
- The reaction mixture is stirred at 0 °C for 30 minutes.
- A solution of 4-tosyloxy-tetrahydro-2H-pyran (1.1 equivalents) in anhydrous DMF is then added dropwise.
- The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
- Reaction progress is monitored by TLC.

- Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.
- The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford **6-Bromo-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole**.

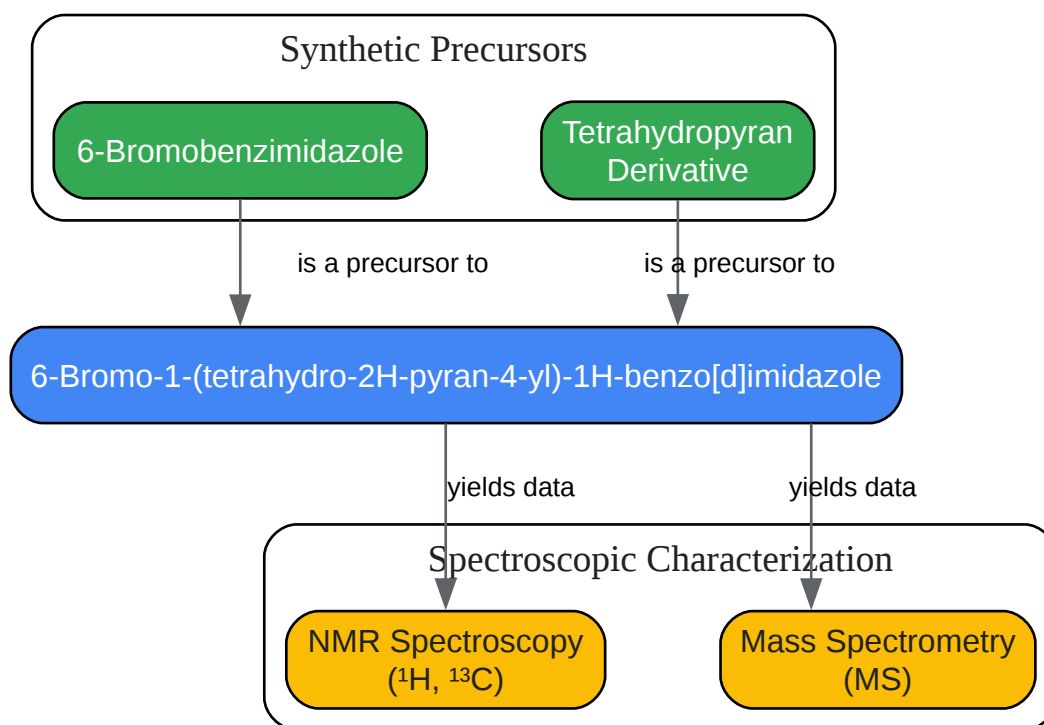
Visualizations

The following diagrams illustrate the general synthetic workflow for N-substituted benzimidazoles.



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Caption: General synthetic workflow for N-substituted benzimidazoles.



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Caption: Key relationships in the synthesis and analysis of the target compound.

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